Cas no 399-96-2 (4-amino-2-fluoro-phenol)

4-Amino-2-fluorophenol is a fluorinated aromatic compound featuring both an amino and a hydroxyl functional group, making it a versatile intermediate in organic synthesis. Its molecular structure, characterized by the presence of fluorine and amino substituents, enhances its reactivity in electrophilic and nucleophilic reactions. This compound is particularly useful in pharmaceutical and agrochemical applications, where its fluorinated aromatic core contributes to improved metabolic stability and bioavailability in active ingredients. It also serves as a building block for dyes and specialty chemicals. The fluorine atom’s electron-withdrawing properties and the amino group’s nucleophilicity enable selective functionalization, offering precise control in synthetic pathways.
4-amino-2-fluoro-phenol structure
4-amino-2-fluoro-phenol structure
商品名:4-amino-2-fluoro-phenol
CAS番号:399-96-2
MF:C6H6FNO
メガワット:127.1163
MDL:MFCD00671760
CID:37239
PubChem ID:87560734

4-amino-2-fluoro-phenol 化学的及び物理的性質

名前と識別子

    • 4-Amino-2-fluorophenol
    • 3-Fluoro-4-hydroxyaniline
    • 2-Fluoro-4-aminophenol
    • Phenol, 4-amino-2-fluoro-
    • 4-amino-2-fluoro-phenol
    • zlchem 955
    • PubChem2831
    • 4-amino-2-fluoro phenol
    • ZLD0421
    • MXJQJURZHQZLNN-UHFFFAOYSA-N
    • CL8498
    • SBB028226
    • AM61949
    • AS01350
    • CM11579
    • ST2405521
    • AB1003436
    • AB0024718
    • W6040
    • J-514332
    • PS-9167
    • 399-96-2
    • SCHEMBL33713
    • SY007584
    • AC-3747
    • FT-0601441
    • EN300-58853
    • DTXSID20192951
    • MFCD00671760
    • CS-W013486
    • AKOS005255302
    • Aprobarbital-d7
    • DB-005325
    • 1216516-90-3
    • A2163
    • 3-Fluoro-4-hydroxyaniline; 2-Fluoro-4-aminophenol
    • MDL: MFCD00671760
    • インチ: 1S/C6H6FNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2
    • InChIKey: MXJQJURZHQZLNN-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C([H])=C([H])C(=C1[H])N([H])[H])O[H]

計算された属性

  • せいみつぶんしりょう: 127.04300
  • どういたいしつりょう: 127.043
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 99.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 7
  • トポロジー分子極性表面積: 46.2
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.347
  • ゆうかいてん: 170-172°C
  • ふってん: 263.3 °C at 760 mmHg
  • フラッシュポイント: 113.1 °C
  • PSA: 46.25000
  • LogP: 1.69470
  • ようかいせい: 使用できません

4-amino-2-fluoro-phenol セキュリティ情報

4-amino-2-fluoro-phenol 税関データ

  • 税関コード:2907111000
  • 税関データ:

    中国税関コード:

    2922299090

    概要:

    2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-amino-2-fluoro-phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013032420-250mg
4-Amino-2-fluorophenol
399-96-2 97%
250mg
$480.00 2023-09-02
eNovation Chemicals LLC
D376295-10g
4-Amino-2-fluorophenol
399-96-2 97%
10g
$200 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1031905-10g
4-Amino-2-fluorophenol
399-96-2 98%
10g
¥214.00 2024-05-15
Ambeed
A504086-5g
4-Amino-2-fluorophenol
399-96-2 98%
5g
$23.0 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1031905-25g
4-Amino-2-fluorophenol
399-96-2 98%
25g
¥477.00 2024-05-15
Alichem
A013032420-500mg
4-Amino-2-fluorophenol
399-96-2 97%
500mg
$855.75 2023-09-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H25936-1g
4-Amino-2-fluorophenol, 97%
399-96-2 97%
1g
¥2235.00 2023-03-01
Enamine
EN300-58853-0.25g
4-amino-2-fluorophenol
399-96-2 94%
0.25g
$19.0 2023-02-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A124280-5g
4-amino-2-fluoro-phenol
399-96-2 98%
5g
¥199.90 2023-09-04
abcr
AB130430-5 g
4-Amino-2-fluorophenol; 97%
399-96-2
5g
€79.60 2023-05-10

4-amino-2-fluoro-phenol 関連文献

4-amino-2-fluoro-phenolに関する追加情報

Chemical Profile of 4-amino-2-fluoro-phenol (CAS No: 399-96-2)

4-amino-2-fluoro-phenol, identified by its Chemical Abstracts Service (CAS) number 399-96-2, is a fluorinated aromatic compound featuring both amino and hydroxyl functional groups. This unique structural configuration positions it as a versatile intermediate in synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. The presence of a fluorine atom at the 2-position significantly influences its electronic properties, making it a valuable building block for further derivatization and functionalization.

The compound’s significance stems from its ability to participate in various chemical reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and condensation processes. These reactions are pivotal in constructing more complex molecular architectures, which are often required for the development of novel bioactive molecules. In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles in drug candidates.

Recent advancements in medicinal chemistry have highlighted the role of 4-amino-2-fluoro-phenol as a precursor in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating kinase inhibitors, where the fluorine atom’s electron-withdrawing effect modulates the reactivity of adjacent functional groups. Additionally, the compound has been explored in designing antimicrobial agents, leveraging its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

The incorporation of fluorine into pharmaceuticals is not merely an arbitrary modification but a strategic decision driven by empirical evidence. Fluorine atoms can influence drug-receptor interactions by altering lipophilicity, hydrogen bonding potential, and electronic distribution across the molecule. This has led to several marketed drugs where fluorine atoms are critical for their therapeutic efficacy. 4-amino-2-fluoro-phenol exemplifies this trend by serving as a scaffold for developing next-generation therapeutics.

In academic research, 4-amino-2-fluoro-phenol has been employed in studying the effects of fluorination on molecular recognition. Computational chemistry approaches have been particularly valuable in predicting how fluorine substitution affects conformational dynamics and binding affinities. These insights are crucial for rational drug design, ensuring that compounds exhibit optimal pharmacological properties while minimizing off-target effects.

The synthesis of 4-amino-2-fluoro-phenol typically involves multi-step organic transformations starting from readily available aromatic precursors. Common methodologies include halogenation followed by nucleophilic substitution or direct fluorination techniques. The choice of synthetic route depends on factors such as yield optimization, scalability, and environmental considerations. Recent innovations in green chemistry have encouraged the development of more sustainable protocols for producing this compound without compromising purity or efficiency.

Industrial applications of 4-amino-2-fluoro-phenol extend beyond pharmaceuticals into materials science and specialty chemicals. Its reactivity allows for the creation of advanced polymers with tailored properties or functional dyes that exhibit enhanced stability under various conditions. Such applications underscore the compound’s broad utility across multiple scientific disciplines.

Regulatory considerations play a significant role in the handling and commercialization of 4-amino-2-fluoro-phenol. Manufacturers must adhere to stringent guidelines to ensure worker safety and environmental protection during production and distribution. While not classified as a hazardous substance under current regulations, proper storage conditions—such as temperature control and moisture exclusion—are essential to maintain its chemical integrity.

Future research directions may explore novel derivatives of 4-amino-2-fluoro-phenol, focusing on expanding its therapeutic potential or improving synthetic accessibility. Collaborative efforts between academia and industry could accelerate these developments by combining experimental expertise with computational modeling capabilities. The continued exploration of this compound promises to yield significant contributions to both science and technology.

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